1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride
CAS No.: 14002-11-0
Cat. No.: VC20972361
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14002-11-0 |
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Molecular Formula | C9H13Cl2NO |
Molecular Weight | 222.11 g/mol |
IUPAC Name | 1-amino-2-(4-chlorophenyl)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C9H12ClNO.ClH/c1-9(12,6-11)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H |
Standard InChI Key | SKNMPROKNNTHQM-UHFFFAOYSA-N |
SMILES | CC(CN)(C1=CC=C(C=C1)Cl)O.Cl |
Canonical SMILES | CC(CN)(C1=CC=C(C=C1)Cl)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride belongs to the phenylethanolamines class of compounds, characterized by a phenyl group attached to an ethanolamine moiety. The compound has a molecular formula of C9H13Cl2NO and a molecular weight of 222.11 g/mol . Its structure features several key functional groups that contribute to its chemical reactivity and potential biological activities.
The compound's architecture includes a 4-chlorophenyl group attached to a propan-2-ol backbone with an amino group at the 1-position. This arrangement creates a chiral center at the 2-position, potentially leading to stereoisomers with different biological activities. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in aqueous environments compared to its free base form.
The chlorine substituent at the para position of the phenyl ring significantly influences the compound's electronic properties and lipophilicity, which may affect its interactions with biological receptors and its pharmacokinetic profile. The presence of both basic (amine) and acidic (hydroxyl) functional groups makes this compound amphiprotic, capable of participating in various acid-base reactions.
Physical and Chemical Properties
Physical Characteristics
As a hydrochloride salt, 1-amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride typically appears as a crystalline solid at room temperature. The salt formation significantly affects its physical properties, particularly enhancing its water solubility compared to the free base form. This increased solubility makes it more suitable for various laboratory applications and potentially for pharmaceutical formulations.
Chemical Reactivity
The compound's chemical reactivity is primarily driven by its functional groups:
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The primary amine group can participate in nucleophilic substitution reactions, form imines with carbonyl compounds, and engage in various coupling reactions.
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The secondary alcohol (hydroxyl group) can undergo oxidation to form a ketone, participate in esterification reactions, and contribute to hydrogen bonding interactions.
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The 4-chlorophenyl group provides opportunities for various aromatic substitution reactions, particularly under catalytic conditions.
These reactive centers make 1-amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride a versatile building block for chemical synthesis and pharmaceutical development.
Comparative Analysis with Structurally Related Compounds
To better understand the properties and potential applications of 1-amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride, comparing it with structurally similar compounds provides valuable insights. The following table presents a comparative analysis:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Functional Significance |
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1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride | C9H13Cl2NO | 222.11 | Base compound | Reference structure for comparison |
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride | C10H15Cl2NO | 236.13 | Additional methyl group in the alkyl chain | Potentially altered receptor binding profile and lipophilicity |
(-)-4-(3-t-butylamino-2-hydroxypropoxy)benzimidazol-2-one | C14H21N3O3 | 279.34 | Contains benzimidazolone moiety | Known beta-adrenergic receptor ligand with different selectivity |
SR 59230A | Variable | Variable | Different substitution pattern | First selective beta 3-adrenergic receptor antagonist |
This comparative analysis highlights how relatively small changes in chemical structure can lead to significant differences in biological activity and potential applications. The specific properties of 1-amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride would need to be experimentally determined to fully understand its unique pharmacological profile .
Research Applications
Use in Medicinal Chemistry
In medicinal chemistry, compounds like 1-amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride often serve multiple purposes:
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They function as building blocks for the synthesis of more complex drug candidates.
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They serve as pharmacological tools to investigate receptor functions and cellular pathways.
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They act as lead compounds for structure-activity relationship studies in drug discovery programs.
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They can be employed as chemical probes to explore biological mechanisms.
The compound's relatively simple structure, combined with its functional groups that can be modified through various chemical transformations, makes it potentially valuable in medicinal chemistry research and drug development processes.
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